molecular formula C27H29ClN6O5 B1666884 Allisartan isoproxil CAS No. 947331-05-7

Allisartan isoproxil

Katalognummer B1666884
CAS-Nummer: 947331-05-7
Molekulargewicht: 553 g/mol
InChI-Schlüssel: XMHJQQAKXRUCHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allisartan Isoproxil is a selective nonpeptide angiotensin II (AT1) receptor blocker developed in China . It is a category 1.1 oral antihypertensive drug and has been proven to reduce blood pressure (BP), protect organs, and have low toxicity in animal models . It is used in studies about hypertension and heart diseases .


Molecular Structure Analysis

The chemical formula of Allisartan Isoproxil is C27H29ClN6O5 . Its exact mass is 552.19 and its molecular weight is 553.016 .


Physical And Chemical Properties Analysis

Allisartan Isoproxil is a solid compound . It has good solubility in DMSO .

Wissenschaftliche Forschungsanwendungen

Attenuation of Oxidative Stress and Inflammation in Diabetic Cardiomyopathy

  • Overview : Allisartan isoproxil, an angiotensin II receptor blocker, has shown effectiveness in treating diabetic cardiomyopathy (DCM) in rats. It works by reducing hyperglycemia-induced oxidative stress and inflammation.
  • Mechanism : The treatment modulates the SIRT1/Nrf2/NF-κB signalling pathway, leading to improved cardiac function and reduced inflammation and oxidative stress markers.
  • Study Details : Diabetic rats treated with allisartan isoproxil showed improved echocardiographic parameters, reduced collagen accumulation in the heart, and decreased expression of inflammatory cytokines and apoptotic markers (Jin et al., 2021).

Improvement of Endothelial Function and Vascular Damage in Hypertension

  • Overview : Allisartan isoproxil has been found to significantly enhance endothelial function and reduce vascular damage in patients with essential hypertension.
  • Clinical Trial : In a randomized controlled trial, allisartan improved flow-mediated dilation and decreased brachial-ankle pulse wave velocity and endothelial microparticles, indicating a positive effect on the vascular system.
  • Results : The study showed that allisartan is a promising drug for managing hypertension due to its positive effects on vascular health (Zhang et al., 2020).

Efficacy in Essential Hypertensive Patients at Low-Medium Risk

  • Overview : Allisartan isoproxil was tested in a phase II trial for its efficacy and safety in essential hypertensive patients at low-medium risk.
  • Findings : The treatment showed significant reductions in systolic/diastolic blood pressure compared to placebo, with a high rate of effective blood pressure control and good safety and tolerability profile.
  • Long-term Study : Extended treatment with allisartan maintained effective blood pressure control, indicating its suitability for long-term management of essential hypertension (Li et al., 2015).

Reduction of Mortality and Protection Against Cerebrovascular, Cardiac, and Aortic Damage

  • Study Objective : Investigating the therapeutic effects of allisartan isoproxil in stroke-prone renovascular hypertensive rats.
  • Results : Allisartan significantly decreased stroke-related deaths, prolonged lifespan, and reduced cerebrovascular damage incidence in treated rats. It also showed effects in lowering blood pressure and protecting against oxidative stress.
  • Implications : This study suggests that allisartan can be used for stroke prevention and organ protection, potentially due to its inhibition of the angiotensin-aldosterone system and oxidative stress (Ling et al., 2021).

Safety And Hazards

Allisartan Isoproxil has been found to be safe and well-tolerated at daily doses ranging from 20 to 400 mg . No serious adverse events were reported in all subjects .

Zukünftige Richtungen

Allisartan Isoproxil has shown promising results in improving endothelial function and vascular damage in patients with mild essential hypertension . Future research may focus on further exploring these effects and potentially expanding its therapeutic applications .

Eigenschaften

IUPAC Name

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJQQAKXRUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allisartan isoproxil

CAS RN

947331-05-7
Record name Allisartan isoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLISARTAN ISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allisartan isoproxil
Reactant of Route 2
Reactant of Route 2
Allisartan isoproxil
Reactant of Route 3
Reactant of Route 3
Allisartan isoproxil
Reactant of Route 4
Allisartan isoproxil
Reactant of Route 5
Reactant of Route 5
Allisartan isoproxil
Reactant of Route 6
Reactant of Route 6
Allisartan isoproxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.